molecular formula C19H23N3O3S2 B5831121 N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide

N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide

Cat. No. B5831121
M. Wt: 405.5 g/mol
InChI Key: FAPQHSZTHSWYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide, also known as NSC 73306, is a chemical compound that has been studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

The exact mechanism of action of N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide 73306 is not fully understood. However, it is believed to act by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide 73306 can prevent cancer cells from dividing and proliferating, leading to cell death.
Biochemical and Physiological Effects:
N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide 73306 has been shown to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. It can also cause cell cycle arrest, preventing cancer cells from progressing through the cell cycle. In addition, N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide 73306 has been found to inhibit angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to tumors, thereby reducing tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide 73306 has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been extensively studied for its anticancer properties, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide 73306 also has some limitations. It is not very selective for cancer cells, meaning it can also affect normal cells. In addition, its efficacy in vivo has not been fully established, and more research is needed to determine its toxicity and pharmacokinetics.

Future Directions

There are several future directions for research on N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide 73306. One area of interest is the development of more selective analogs that can target cancer cells more specifically. Another direction is the investigation of N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide 73306's potential as a radiosensitizer in combination with radiation therapy. Additionally, more research is needed to determine the optimal dosage and administration route for N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide 73306, as well as its toxicity and pharmacokinetics in vivo. Finally, the potential of N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide 73306 for other therapeutic applications, such as anti-inflammatory or anti-viral agents, should also be explored.

Synthesis Methods

N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide 73306 can be synthesized through a series of chemical reactions, starting with 2-chloroacetamide and 4-(methylsulfonyl)piperazine. The reaction involves the substitution of the chlorine atom with the piperazine group, followed by the addition of the phenylthio group to the amide nitrogen. The final product is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide 73306 has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide 73306 has been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-27(24,25)22-13-11-21(12-14-22)18-10-6-5-9-17(18)20-19(23)15-26-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPQHSZTHSWYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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